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Compound of Interest

Compound Name: [2.2]Paracyclophane

Cat. No.: B167438 Get Quote

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals interested in the X-ray crystal structure of

[2.2]paracyclophane. This document provides a detailed overview of the molecule's

crystallographic parameters, molecular geometry, and the experimental protocols utilized for its

structural determination.

Introduction
[2.2]Paracyclophane is a fascinating hydrocarbon with a unique strained ring system where

two benzene rings are held in a face-to-face arrangement by two ethylene bridges. This

strained structure leads to unusual chemical and physical properties, making it a subject of

considerable interest in various fields of chemistry. The precise determination of its three-

dimensional structure through X-ray crystallography is crucial for understanding its reactivity,

electronic properties, and potential applications.

The structure of [2.2]paracyclophane has been a topic of discussion, with early X-ray studies

suggesting a highly symmetric D2h structure. However, subsequent low-temperature

experiments and high-level computations have indicated a lower D2 symmetry, characterized

by a slight twist of the benzene rings relative to each other to alleviate steric strain.[1] A phase

transition is observed at approximately 45 K; below this temperature, the molecule exists in a

D2 symmetry with the space group P4n2, while above 60 K, it adopts a P42/mnm symmetry,

appearing as a time-averaged D2h structure.[1]
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Crystallographic Data
The crystallographic data for [2.2]paracyclophane and several of its derivatives have been

determined by single-crystal X-ray diffraction. A summary of the key crystallographic

parameters for the parent compound and selected derivatives is presented in the tables below.

Table 1: Crystallographic Data for [2.2]Paracyclophane and Selected Derivatives
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Table 2: Selected Bond Lengths and Angles for [2.2]Paracyclophane Derivatives
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Compound Bond Length (Å) Angle Degree (°) Ref.
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- - C1-C2-C3 111.8(1) [8]

Experimental Protocols
The determination of the crystal structure of [2.2]paracyclophane and its derivatives involves

a standardized workflow. The following provides a detailed methodology synthesized from

various cited studies.

3.1. Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a

saturated solution of the compound. Common solvent systems include benzene, ethyl acetate,

hexane, dichloromethane, and pentane.[5][9] For instance, single crystals of F-F and CN-CN

substituted [2.2]paracyclophanes were grown by vapor diffusion of pentane into a

dichloromethane solution at 5 °C.[9]

3.2. Data Collection

X-ray diffraction data are collected using a single-crystal X-ray diffractometer, such as a Bruker

SMART CCD or APEX CCD, equipped with a graphite-monochromated Mo Kα (λ = 0.71073 Å)

or Cu Kα (λ = 1.5418 Å) radiation source.[2][3][6] The crystal is typically mounted on a glass

fiber and maintained at a constant low temperature (e.g., 173 K or 273 K) during data collection

to minimize thermal vibrations.[2][3] Data are collected over a range of 2θ angles using ω and

φ scans.

3.3. Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial crystal

structure is often solved using direct methods with programs like MULTAN.[6] The structural

model is then refined using full-matrix least-squares methods on F².[2][3] Hydrogen atoms are

typically placed in calculated positions and refined using a riding model. Anisotropic

displacement parameters are refined for all non-hydrogen atoms. Absorption corrections, if

necessary, are applied using methods such as multi-scan (e.g., SADABS).[2][3] The final

structure is validated by checking parameters such as the goodness-of-fit (S), R-factors (R1,

wR2), and the residual electron density.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the X-ray crystal

structure of a [2.2]paracyclophane derivative.
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Caption: Experimental workflow for X-ray crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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